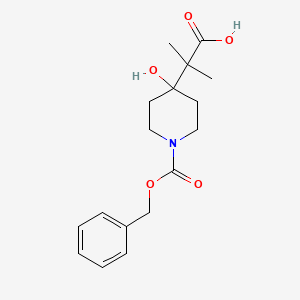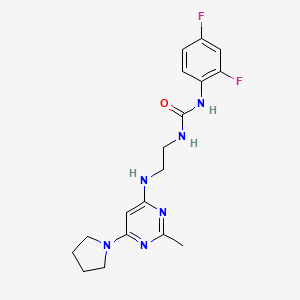
Bencil sulfuro de 1-alil-4,5-difenil-1H-imidazol-2-il
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Aplicaciones Científicas De Investigación
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting a variety of potential molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Análisis Bioquímico
Biochemical Properties
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antioxidant activity, which is essential in protecting cells from oxidative stress. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.
Cellular Effects
The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and enhancing the cell’s defense mechanisms against oxidative stress . Furthermore, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide has been shown to inhibit the NF-κB pathway, reducing inflammation and promoting cell survival.
Molecular Mechanism
At the molecular level, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide change over time in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can result in adaptive cellular responses, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.
Dosage Effects in Animal Models
The effects of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects.
Metabolic Pathways
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it has been shown to increase the levels of glutathione, a critical antioxidant in cells.
Transport and Distribution
The transport and distribution of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . Additionally, it can bind to plasma proteins, influencing its distribution and bioavailability in the body.
Subcellular Localization
1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments. For example, in the mitochondria, this compound can enhance the activity of antioxidant enzymes, protecting the cells from mitochondrial oxidative stress.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide typically involves multi-step organic reactions. One common method is the condensation reaction of benzil, an aldehyde, and ammonium acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imidazole, which is then functionalized with allyl and benzyl sulfide groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, controlled temperature settings, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The allyl and benzyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with modified allyl or benzyl groups.
Comparación Con Compuestos Similares
4,5-Diphenyl-1H-imidazole: Lacks the allyl and benzyl sulfide groups, making it less functionalized.
1-Allyl-4,5-diphenyl-1H-imidazole: Similar structure but without the benzyl sulfide group.
1-Benzyl-4,5-diphenyl-1H-imidazole: Similar structure but without the allyl group.
Uniqueness: 1-Allyl-4,5-diphenyl-1H-imidazol-2-yl benzyl sulfide is unique due to the presence of both allyl and benzyl sulfide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2S/c1-2-18-27-24(22-16-10-5-11-17-22)23(21-14-8-4-9-15-21)26-25(27)28-19-20-12-6-3-7-13-20/h2-17H,1,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMVHWUOLXPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2496569.png)



![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2496576.png)


![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2496580.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B2496581.png)

![2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2496583.png)

![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)
